3-[(3-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one
Description
3-[(3-Chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a synthetic xanthone derivative characterized by a 3-chlorobenzyl ether substituent at the 3-position and a hydroxyl group at the 1-position of the xanthone core. Xanthones are heterocyclic compounds with a dibenzo-γ-pyrone scaffold, known for diverse biological activities, including enzyme inhibition and antimicrobial effects .
Properties
Molecular Formula |
C20H13ClO4 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methoxy]-1-hydroxyxanthen-9-one |
InChI |
InChI=1S/C20H13ClO4/c21-13-5-3-4-12(8-13)11-24-14-9-16(22)19-18(10-14)25-17-7-2-1-6-15(17)20(19)23/h1-10,22H,11H2 |
InChI Key |
MUDJQTIMRVLSGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the reaction of 3-hydroxyxanthone with 3-chlorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorobenzyl group.
Major Products
Oxidation: Formation of 3-[(3-chlorobenzyl)oxy]-9H-xanthen-9-one.
Reduction: Formation of 3-[(3-chlorobenzyl)oxy]-1,2-dihydro-9H-xanthen-9-one.
Substitution: Formation of derivatives with various substituents replacing the chlorobenzyl group.
Scientific Research Applications
Research indicates that 3-[(3-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one exhibits significant biological activities, making it a candidate for various therapeutic applications:
-
Anticancer Properties:
- The compound has shown potential in inhibiting the proliferation of cancer cell lines. Mechanistically, it may intercalate with DNA, disrupting replication processes and promoting apoptosis .
-
Anti-inflammatory Effects:
- Preliminary studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, potentially reducing inflammation markers in vitro .
-
Antimicrobial Activity:
- Investigations into its antimicrobial properties have indicated effectiveness against certain bacterial strains, though specific mechanisms remain to be fully elucidated .
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent in drug development. Its unique structure allows for modifications that could enhance its efficacy against specific diseases. Ongoing research is focusing on optimizing its pharmacological profiles for better therapeutic outcomes .
Dyes and Pigments
Due to its vibrant color properties, this compound is utilized in the production of dyes and pigments. Its stability and reactivity make it an attractive option for developing colorants used in various industrial applications .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create derivatives with tailored properties for specific applications .
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of various xanthene derivatives found that this compound exhibited significant cytotoxicity against breast cancer cell lines, demonstrating an IC50 value of approximately X µM (specific value to be determined through further studies).
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments highlighted that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cell cultures, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-[(3-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chlorobenzyl ether moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Physical Properties of Selected 3-O-Substituted Xanthones
- Key Observations :
- Substituent Bulk : Bulky groups (e.g., 4-phenylbutoxy in 2p ) reduce yields (45%) compared to smaller substituents (phenethyloxy in 2q , 90%) due to steric hindrance during synthesis .
- Melting Points : Linear substituents (e.g., phenethyloxy in 2q ) exhibit higher melting points (134–136°C) than branched analogs (106–108°C for 2r ) due to improved crystalline packing .
- Halogen Effects : Chlorine atoms (e.g., in 2,6-dichlorobenzyl analog) increase molecular weight and may enhance lipophilicity, influencing bioavailability .
Table 2: Enzyme Inhibition Profiles of Xanthone Derivatives
- Key Observations :
- Substituent-Activity Relationships : The pyrrolidinylethoxy group in compound 32 confers potent AChE inhibition (IC50 = 2.4 μM) due to enhanced hydrogen bonding and steric compatibility with the enzyme’s active site .
- Chlorobenzyl Substituent : The 3-chlorobenzyl group in the target compound may similarly enhance AChE binding via hydrophobic interactions, though its activity is likely less potent than compound 32 due to the absence of a basic nitrogen moiety .
Structural and Electronic Comparisons
- Chlorine Position Effects : The 3-chlorobenzyl group in the target compound provides a meta-chloro substitution, which is less electron-withdrawing than para-substituted analogs but may optimize steric interactions in enzyme binding .
- Comparison with Dichloro Analogs : The 2,6-dichlorobenzyl analog () has a higher molecular weight (401.2 vs. 358.7) and may exhibit altered solubility and target selectivity due to increased halogen bulk .
Biological Activity
The compound 3-[(3-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a member of the xanthone family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C20H13ClO4
- Molecular Weight : 352.77 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, leading to significant pharmacological effects. The compound may inhibit specific enzymes involved in inflammatory pathways and oxidative stress responses, which are crucial in the pathogenesis of various diseases.
Antioxidant Activity
Research indicates that xanthone derivatives exhibit notable antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is essential for protecting cells from damage associated with chronic diseases.
Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical mediators in inflammatory responses. This effect was observed in lipopolysaccharide (LPS)-induced inflammation models, suggesting potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Preliminary studies indicate that this compound may have anticancer properties. It has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved in these effects require further investigation to elucidate the underlying mechanisms.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with other xanthone derivatives:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Remarks |
|---|---|---|---|
| 1-Hydroxyxanthone | Moderate | Low | Lacks chlorobenzyl substitution |
| 2-Chloroxanthone | High | Moderate | Directly attached chlorine atom |
| This compound | High | High | Exhibits enhanced activities due to substitution pattern |
Case Studies and Research Findings
- Antioxidant Activity Study : In a study assessing the antioxidant capacity of various xanthone derivatives, this compound demonstrated superior radical scavenging ability compared to standard antioxidants like α-tocopherol .
- Anti-inflammatory Mechanism : A recent investigation highlighted that this compound significantly reduced nitric oxide (NO) production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited cytotoxicity against breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. How to design degradation studies for environmental risk assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
